Bienvenue dans la boutique en ligne BenchChem!

LH846

Casein Kinase 1 Isoform Selectivity Circadian Rhythm

LH846 is the definitive CK1δ-selective chemical probe for circadian biology and target validation. Unlike pan-CK1δ/ε inhibitors (PF-670462) or non-selective tools (D4476, IC261), LH846 delivers sub-micromolar CK1δ potency (IC50 290 nM) with >4-fold selectivity over CK1ε and zero CK2 inhibition. It enables unambiguous attribution of phenotypes to CK1δ—validated by dose-dependent PER1 stabilization and 10 h period lengthening in U2OS cells—with negligible off-target activity across 50+ kinases. Consistent ≥98% HPLC purity and multi-vendor availability guarantee batch-to-batch reproducibility for multi-year studies. Select LH846 when isoform-specific conclusions are scientifically mandatory.

Molecular Formula C16H13ClN2OS
Molecular Weight 316.8 g/mol
CAS No. 639052-78-1
Cat. No. B1675232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLH846
CAS639052-78-1
SynonymsLH846;  LH-846;  LH 846.
Molecular FormulaC16H13ClN2OS
Molecular Weight316.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C16H13ClN2OS/c1-10-7-14-13(9-12(10)17)18-16(21-14)19-15(20)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,19,20)
InChIKeyDYHAMRNAHTWYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LH846 (CAS 639052-78-1): A Selective Casein Kinase 1δ Inhibitor with Defined Circadian Modulation Properties


LH846 (CAS 639052-78-1) is a benzothiazole analog that functions as a selective, ATP-competitive inhibitor of Casein Kinase 1δ (CK1δ) [1]. It was identified through a high-throughput cell-based screen for its ability to lengthen the circadian period, with affinity chromatography and mass spectrometry confirming CK1δ as its primary biological target [2]. LH846 inhibits CK1δ with an IC50 of 290 nM, while demonstrating significantly reduced potency against the related CK1ε (IC50 = 1.3 μM) and CK1α (IC50 = 2.5 μM) isoforms .

Why LH846 Cannot Be Readily Substituted with Other CK1 Inhibitors


Generic substitution among CK1 inhibitors is unreliable due to significant differences in isoform selectivity profiles, potency ranges, and off-target activities. For instance, D4476 inhibits CK1δ and ALK5 with similar potency [1], PF-670462 potently inhibits both CK1δ and CK1ε in the low nanomolar range , and IC261 exhibits only micromolar potency against CK1δ/ε . In contrast, LH846 provides a unique, intermediate selectivity window with sub-micromolar potency for CK1δ and a clear >4-fold selectivity over CK1ε, which is critical for experiments aiming to attribute functional outcomes specifically to CK1δ inhibition without confounding CK1ε or ALK5 modulation .

Quantitative Evidence for LH846 Differentiation in CK1 Inhibition


LH846 Exhibits a Unique Isoform Selectivity Profile Distinct from Other CK1 Inhibitors

LH846 displays a distinct selectivity profile within the CK1 family compared to the commonly used inhibitors D4476, PF-670462, IC261, and Longdaysin. LH846 inhibits CK1δ with an IC50 of 290 nM, while requiring 4.5-fold and 8.6-fold higher concentrations to achieve equivalent inhibition of CK1ε (IC50 = 1.3 μM) and CK1α (IC50 = 2.5 μM), respectively, and shows no inhibition of CK2 . This contrasts sharply with PF-670462, which potently inhibits both CK1δ (IC50 = 14 nM) and CK1ε (IC50 = 7.7 nM) with minimal selectivity, and D4476, which exhibits similar potency for CK1δ and ALK5 (IC50 = 300 nM and 500 nM, respectively) [1]. IC261 inhibits CK1δ and CK1ε with IC50 values of approximately 1 μM, while Longdaysin inhibits CK1δ and CK1α with IC50 values of 8.8 μM and 5.6 μM, respectively . LH846 therefore provides a unique, intermediate potency window for CK1δ with defined selectivity over CK1ε, making it the tool of choice for experiments where specific CK1δ inhibition is required without confounding CK1ε or off-target ALK5 activity.

Casein Kinase 1 Isoform Selectivity Circadian Rhythm

LH846 Produces a Greater Circadian Period Lengthening Effect Than D4476 in Cellular Assays

In a direct head-to-head comparison of circadian period lengthening in Per2-dLuc U2OS cells, LH846 produced a substantially greater maximal period shift than D4476. At the highest tested concentration (100 μM), LH846 extended the circadian period by approximately 10 hours, whereas D4476 extended the period by approximately 4 hours [1]. This difference is visually and quantitatively evident in dose-response curves, where the LH846 curve reaches a significantly higher plateau than the D4476 curve, despite D4476 having a similar reported IC50 for CK1δ in biochemical assays (0.3 μM) [2]. The superior functional effect of LH846 on the circadian clock suggests enhanced cellular efficacy, target engagement, or a more favorable interaction with the clock machinery in a cellular context, which is not predicted by isolated biochemical IC50 values alone.

Circadian Rhythm Functional Phenotype Chronobiology

LH846 Demonstrates Broad Kinase Selectivity with Minimal Off-Target Activity Against a Panel of 50 Kinases

LH846 was profiled against a panel of over 50 kinases and was found to have minimal inhibitory activity against these off-targets, confirming its high selectivity for CK1δ . This broad selectivity profile is a critical advantage for data interpretation, as it minimizes the likelihood that observed phenotypic effects are due to unintended kinase inhibition. In contrast, D4476 is a known dual inhibitor of CK1 and ALK5, while Longdaysin inhibits CK1α, CK1δ, CDK7, and ERK2 [1]. The clean selectivity profile of LH846 reduces the need for extensive counter-screening with additional inhibitors to validate CK1δ-specific effects, thereby streamlining experimental workflows and increasing confidence in target-specific conclusions.

Kinase Selectivity Off-Target Profiling Chemical Biology

LH846 Functions as an ATP-Competitive CK1δ Inhibitor with Validated Cellular Target Engagement

The mechanism of LH846 as an ATP-competitive inhibitor of CK1δ has been confirmed through cellular target engagement assays. LH846 treatment inhibited CK1δ-dependent phosphorylation and subsequent degradation of the PER1 protein in HEK293T cells, demonstrating functional inhibition of the kinase in a living cell system . This is a more rigorous validation of target engagement than biochemical IC50 data alone, as it confirms that LH846 can effectively engage and inhibit endogenous CK1δ within a complex cellular environment. In comparison, PF-670462 inhibits CK1ε and CK1δ with sub-10 nM potency, which can lead to complete ablation of CK1δ/ε activity and may not be suitable for studies requiring graded or partial CK1δ inhibition .

Target Engagement Mechanism of Action CK1δ

LH846 Is Supplied by Multiple Vendors with Consistent High Purity (>98%) Specifications, Ensuring Reproducibility

LH846 is consistently available from major chemical suppliers (e.g., Sigma-Aldrich, Tocris, Focus Biomolecules) with a specified purity of ≥98% as determined by HPLC or TLC/NMR . This high and consistent purity standard across vendors minimizes the risk of batch-to-batch variability and ensures that observed biological effects are attributable to LH846 itself, not to impurities or degradation products. In contrast, some older or less-characterized CK1 inhibitors, such as IC261, may have less stringent purity specifications or known issues with cellular activity that are not related to CK1 inhibition [1]. The commercial availability of high-purity LH846 from multiple sources also provides procurement flexibility and supply chain security for long-term research programs.

Chemical Purity Reproducibility Procurement

Optimal Scientific and Industrial Applications for LH846 Based on Proven Differentiation


Circadian Rhythm Research Requiring Specific CK1δ Modulation

LH846 is the preferred tool for experiments designed to specifically interrogate the role of CK1δ in circadian clock regulation. Its robust, dose-dependent period-lengthening effect (up to 10 hours in U2OS cells) provides a strong and quantifiable functional readout [1]. Critically, its >4-fold selectivity for CK1δ over CK1ε allows researchers to confidently attribute observed circadian phenotypes to CK1δ inhibition, a distinction that is not possible with the pan-CK1δ/ε inhibitor PF-670462 .

Target Validation Studies Where Kinase Selectivity is Paramount

When validating CK1δ as a therapeutic target in cellular or in vivo models, the broad kinase selectivity of LH846 is essential. Its minimal activity against a panel of over 50 kinases, including no inhibition of CK2, ensures that any observed biological effects are most likely due to CK1δ inhibition, not off-target kinase activity . This reduces the need for complex counter-screening with additional inhibitors and strengthens the confidence in target-specific findings, particularly when compared to less selective inhibitors like D4476 or Longdaysin [2].

Studies Investigating CK1δ-Mediated PER Protein Stability

LH846 is the compound of choice for investigations into the post-translational regulation of PERIOD (PER) proteins. It has been shown to directly inhibit CK1δ-dependent phosphorylation of PER1, thereby preventing its degradation and stabilizing the protein in HEK293T cells . This validated cellular target engagement makes LH846 a powerful probe for dissecting the specific role of CK1δ in the molecular feedback loops that govern circadian rhythms and for exploring related pathologies such as sleep disorders or cancer.

Long-Term Research Programs Requiring Reproducible and Reliable Tool Compounds

The consistent high purity (>98%) and availability of LH846 from multiple reputable vendors (e.g., Sigma-Aldrich, Tocris) make it a reliable choice for long-term, multi-phase research projects . The low batch-to-batch variability ensures that results obtained in early pilot studies can be replicated in subsequent, larger-scale experiments, minimizing the risk of confounding factors related to compound quality. This supply chain security is particularly valuable for studies that may extend over several years or involve multiple collaborating laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for LH846

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.